Hygrolidin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

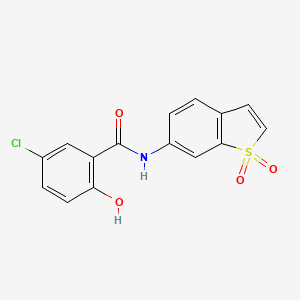

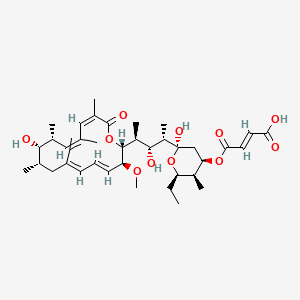

La higrolidina es un antibiótico macrólido cíclico de 16 miembros producido por la bacteria Streptomyces hygroscopicus. Está estrechamente relacionada con las bafilomicinas y es conocida por sus propiedades antifúngicas y citotóxicas. La higrolidina exhibe actividades biológicas significativas, incluyendo efectos antiparasitarios, antitumorales e inmunosupresores .

Mecanismo De Acción

La higrolidina ejerce sus efectos inhibiendo las enzimas ATPasa vacuolares, que son esenciales para mantener la homeostasis iónica celular. Esta inhibición interrumpe el gradiente de protones a través de la membrana vacuolar, lo que lleva a la muerte celular. La higrolidina también induce la expresión de p21, un inhibidor de la cinasa dependiente de ciclina, que abroga la progresión del ciclo celular en las fases G1 y S .

Compuestos similares:

Bafilomicina A1: Un potente inhibidor de las enzimas ATPasa vacuolares con actividades biológicas similares.

Concanamicina A: Otro antibiótico macrólido con propiedades antifúngicas y citotóxicas.

Elaiofilina: Una dilactona de 16 miembros con similitudes estructurales a la higrolidina.

Singularidad de la higrolidina: La higrolidina es única debido a su patrón de sustitución específico en el anillo macrólido y sus potentes actividades antifúngicas y citotóxicas. Su capacidad para inducir la expresión de p21 e inhibir las enzimas ATPasa vacuolares la distingue de otros compuestos similares .

Análisis Bioquímico

Biochemical Properties

Hygrolidin plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It inhibits the proliferation of several cancer cell lines, including DLD-1 colon cancer, LNCaP prostate cancer, and K562 leukemia cells . This compound induces the expression of p21, a cyclin-dependent kinase inhibitor, which leads to cell cycle arrest at the G1 and S phases . Additionally, this compound decreases the levels of cyclin-dependent kinase 4, cyclin D, and cyclin B, while increasing the levels of cyclin E and p21 . These interactions highlight the compound’s ability to modulate cell cycle progression and inhibit tumor growth.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In DLD-1 human colon cancer cells, this compound increases the levels of p21 mRNA, leading to cell cycle arrest . This compound also affects the expression of cyclin-dependent kinases and cyclins, which are critical regulators of the cell cycle . By inducing cell cycle arrest, this compound inhibits the proliferation of cancer cells and promotes apoptosis.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition and changes in gene expression. This compound binds to and inhibits cyclin-dependent kinase 4, cyclin D, and cyclin B, while increasing the levels of cyclin E and p21 . This inhibition disrupts the formation of cyclin-dependent kinase complexes, preventing cell cycle progression and inducing cell cycle arrest at the G1 and S phases . Additionally, this compound induces the expression of p21, which further inhibits cyclin-dependent kinase activity and promotes apoptosis in cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is stable under standard storage conditions and retains its biological activity for extended periods . Its stability and degradation can be influenced by factors such as temperature, pH, and exposure to light. Long-term studies have shown that this compound maintains its antiproliferative and cytotoxic effects on cancer cells over time, with no significant loss of potency . These findings suggest that this compound is a stable and effective compound for use in biochemical research and therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that this compound exhibits dose-dependent antiproliferative and cytotoxic effects on cancer cells . At lower doses, this compound inhibits cell proliferation and induces cell cycle arrest, while higher doses lead to increased apoptosis and cell death . High doses of this compound may also result in toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. It affects metabolic flux and metabolite levels by modulating the activity of cyclin-dependent kinases and other key enzymes . This compound’s ability to induce the expression of p21 and inhibit cyclin-dependent kinase activity suggests that it plays a role in regulating the cell cycle and cellular metabolism

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. It is known to accumulate in cancer cells, where it exerts its antiproliferative and cytotoxic effects . The compound’s limited water solubility suggests that it may rely on transporters or binding proteins to facilitate its uptake and distribution within cells . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic potential and minimizing potential side effects.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with cyclin-dependent kinases and other biomolecules involved in cell cycle regulation . The compound’s ability to induce the expression of p21 and inhibit cyclin-dependent kinase activity suggests that it may also localize to the nucleus, where it can directly influence gene expression and cell cycle progression

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La higrolidina se aísla típicamente del caldo de fermentación de Streptomyces hygroscopicus. El proceso de aislamiento involucra varios pasos, incluyendo extracción, purificación y cristalización. La ruta sintética para la higrolidina involucra la formación de un anillo lactónico macrólido a través de una serie de reacciones de condensación y ciclización .

Métodos de producción industrial: La producción industrial de higrolidina involucra la fermentación a gran escala de Streptomyces hygroscopicus bajo condiciones controladas. El caldo de fermentación se somete luego a procesos de extracción y purificación para aislar la higrolidina en su forma pura .

Análisis De Reacciones Químicas

Tipos de reacciones: La higrolidina experimenta diversas reacciones químicas, incluyendo:

Oxidación: La higrolidina puede oxidarse para formar derivados hidroxilados.

Reducción: Las reacciones de reducción pueden conducir a la formación de derivados lactónicos reducidos.

Sustitución: Las reacciones de sustitución pueden ocurrir en posiciones específicas del anillo macrólido.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de litio y aluminio.

Sustitución: Las reacciones de sustitución a menudo involucran nucleófilos como aminas y tioles.

Productos principales formados:

Oxidación: Derivados hidroxilados de higrolidina.

Reducción: Derivados lactónicos reducidos.

Sustitución: Derivados de higrolidina sustituidos con varios grupos funcionales.

Aplicaciones Científicas De Investigación

La higrolidina tiene una amplia gama de aplicaciones de investigación científica, incluyendo:

Química: Utilizada como compuesto modelo para estudiar la síntesis y reactividad de macrólidos cíclicos.

Biología: Investigada por sus actividades antifúngicas y antiparasitarias.

Medicina: Explorada por su potencial como agente antitumoral debido a sus propiedades citotóxicas.

Industria: Utilizada en el desarrollo de nuevos antibióticos y agentes antifúngicos.

Comparación Con Compuestos Similares

Bafilomycin A1: A potent inhibitor of vacuolar ATPase enzymes with similar biological activities.

Concanamycin A: Another macrolide antibiotic with antifungal and cytotoxic properties.

Elaiophylin: A 16-membered dilactone with structural similarities to hygrolidin.

Uniqueness of this compound: this compound is unique due to its specific substitution pattern on the macrocyclic ring and its potent antifungal and cytotoxic activities. Its ability to induce p21 expression and inhibit vacuolar ATPase enzymes distinguishes it from other similar compounds .

Propiedades

IUPAC Name |

(E)-4-[(2R,4R,5S,6R)-6-ethyl-2-hydroxy-2-[(2S,3R,4S)-3-hydroxy-4-[(2R,3S,4E,6E,9S,10S,11R,12Z,14Z)-10-hydroxy-3-methoxy-7,9,11,13,15-pentamethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-5-methyloxan-4-yl]oxy-4-oxobut-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H58O11/c1-11-29-26(7)31(47-33(41)16-15-32(39)40)20-38(45,49-29)28(9)35(43)27(8)36-30(46-10)14-12-13-21(2)17-23(4)34(42)24(5)18-22(3)19-25(6)37(44)48-36/h12-16,18-19,23-24,26-31,34-36,42-43,45H,11,17,20H2,1-10H3,(H,39,40)/b14-12+,16-15+,21-13+,22-18-,25-19-/t23-,24+,26-,27-,28-,29+,30-,31+,34-,35+,36+,38+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGIOXKVQFJIRMZ-VRHCWVDTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(CC(O1)(C(C)C(C(C)C2C(C=CC=C(CC(C(C(C=C(C=C(C(=O)O2)C)C)C)O)C)C)OC)O)O)OC(=O)C=CC(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@H]([C@@H](C[C@@](O1)([C@@H](C)[C@@H]([C@H](C)[C@@H]2[C@H](/C=C/C=C(/C[C@@H]([C@@H]([C@@H](/C=C(\C=C(/C(=O)O2)\C)/C)C)O)C)\C)OC)O)O)OC(=O)/C=C/C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H58O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

690.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

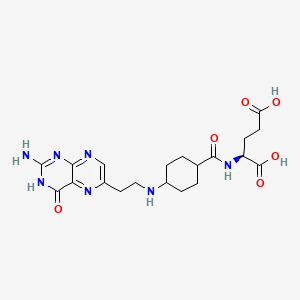

![4-[(5-cyclopropyl-2-ethylpyrazol-3-yl)amino]-7-(3,5-dimethyl-1,2-oxazol-4-yl)-6-methoxy-N-methyl-9H-pyrimido[4,5-b]indole-2-carboxamide](/img/structure/B607957.png)